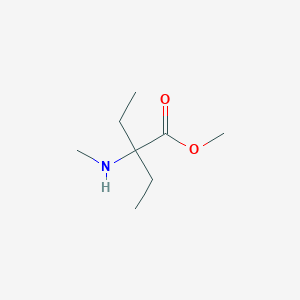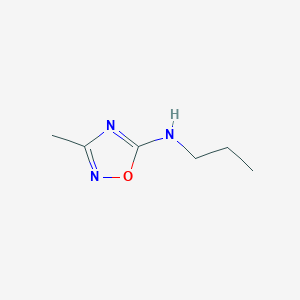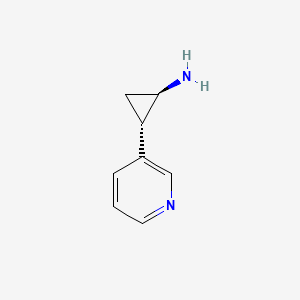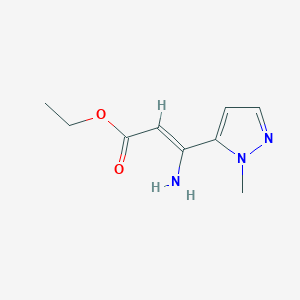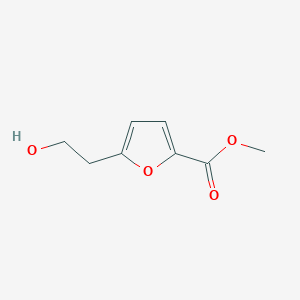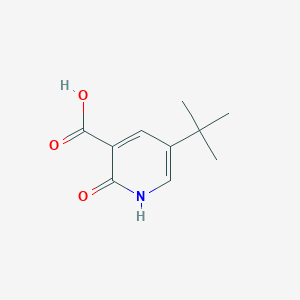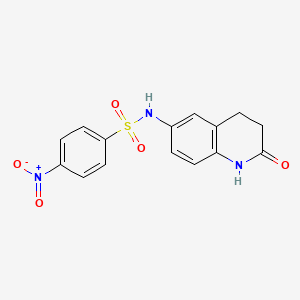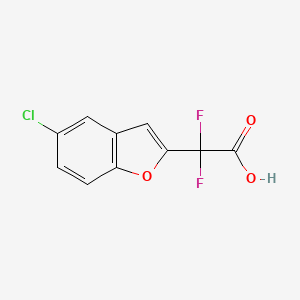![molecular formula C7H17ClN2O B13625403 N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride is a chemical compound with a molecular formula of C7H16ClNO It is an amide derivative that features both an N-methyl group and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride typically involves the reaction of N-methylpropanamide with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-methylpropanamide
- Isopropylamine
- N-methyl-3-aminopropanamide
Uniqueness
N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride is unique due to its combination of an N-methyl group and an isopropylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H17ClN2O |
|---|---|
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
N-methyl-3-(propan-2-ylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-6(2)9-5-4-7(10)8-3;/h6,9H,4-5H2,1-3H3,(H,8,10);1H |
Clave InChI |
FSMQNZZXGUWHKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCC(=O)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


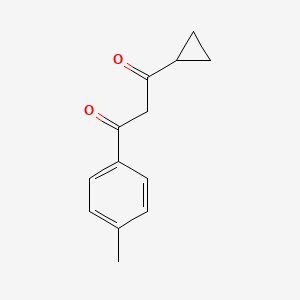
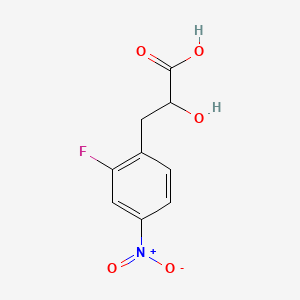
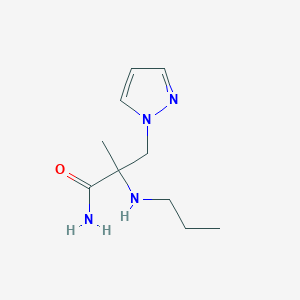
![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
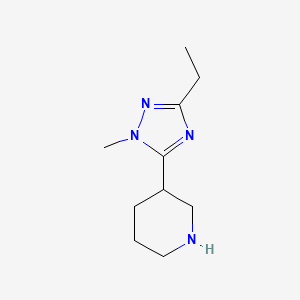
![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)
